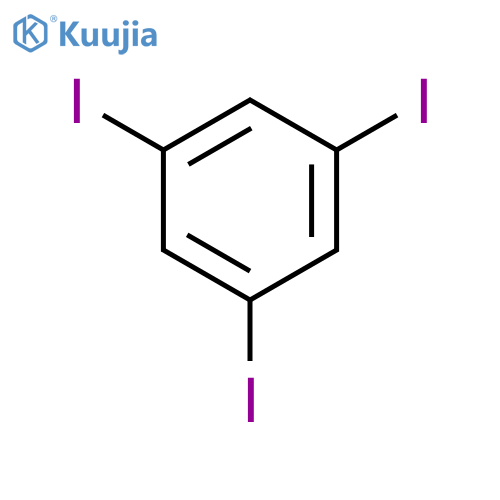

Cas no 626-44-8 (1,3,5-Triiodobenzene)

1,3,5-Triiodobenzene 化学的及び物理的性質

名前と識別子

-

- 1,3,5-Triiodobenzene

- Benzene, 1,3,5-triiodo-

- 1,3,5-triiodo-benzene

- 1,3,5-Trijod-benzol

- 1,3,5-triodobenzene

- Benzene,1,3,5-triiodo

- sym-triiodobenzene

- T0400-2117

- triiodobenzene

- WXLJJIHGDBUBJM-UHFFFAOYSA-N

- 1,3,5-Triiodobenzene #

- AK101088

- ST24036744

- C6H3I3

- AKOS008024697

- DTXSID30211647

- DTXCID60134138

- Z56755984

- CS-W005324

- MFCD02690052

- SCHEMBL1334338

- 626-44-8

- SY113139

- DS-3673

-

- MDL: MFCD02690052

- インチ: 1S/C6H3I3/c7-4-1-5(8)3-6(9)2-4/h1-3H

- InChIKey: WXLJJIHGDBUBJM-UHFFFAOYSA-N

- ほほえんだ: IC1C([H])=C(C([H])=C(C=1[H])I)I

計算された属性

- せいみつぶんしりょう: 455.73700

- どういたいしつりょう: 455.7369g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 63.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 2.8493 (rough estimate)

- ゆうかいてん: 184.2°C

- ふってん: 383.8°C at 760 mmHg

- フラッシュポイント: 209.0±17.8 °C

- 屈折率: 1.8070 (estimate)

- PSA: 0.00000

- LogP: 3.50040

- じょうきあつ: 0.0±0.8 mmHg at 25°C

1,3,5-Triiodobenzene セキュリティ情報

- シグナルワード:warning

- 危害声明: H315-H319-H335

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Room Temperature

1,3,5-Triiodobenzene 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

1,3,5-Triiodobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QB029-200mg |

1,3,5-Triiodobenzene |

626-44-8 | 98% | 200mg |

229.0CNY | 2021-07-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062881-1g |

1,3,5-Triiodobenzene |

626-44-8 | 98% | 1g |

¥201.00 | 2024-05-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062881-25g |

1,3,5-Triiodobenzene |

626-44-8 | 98% | 25g |

¥4653.00 | 2024-05-06 | |

| Chemenu | CM184465-10g |

1,3,5-Triiodobenzene |

626-44-8 | 95+% | 10g |

$701 | 2022-06-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T54370-5g |

1,3,5-Triiodobenzene |

626-44-8 | 5g |

¥1996.0 | 2021-09-03 | ||

| Chemenu | CM184465-25g |

1,3,5-Triiodobenzene |

626-44-8 | 95+% | 25g |

$1356 | 2021-06-16 | |

| Chemenu | CM184465-1g |

1,3,5-Triiodobenzene |

626-44-8 | 95+% | 1g |

$153 | 2021-06-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062881-100g |

1,3,5-Triiodobenzene |

626-44-8 | 98% | 100g |

¥12720.00 | 2024-05-06 | |

| TRC | T800020-5000mg |

1,3,5-Triiodobenzene |

626-44-8 | 5g |

$1263.00 | 2023-05-17 | ||

| Alichem | A019089283-10g |

1,3,5-Triiodobenzene |

626-44-8 | 98% | 10g |

$757.50 | 2023-09-01 |

1,3,5-Triiodobenzene 関連文献

-

Yoann M. Chabre,René Roy Chem. Soc. Rev. 2013 42 4657

-

John J. Eisch Dalton Trans. 2015 44 6671

-

3. First demonstration of differential inhibition of lectin binding by synthetic tri- and tetravalent glycoclusters from cross-coupling of rigidified 2-propynyl lactosideSabine André,Bingcan Liu,Hans-J. Gabius,René Roy Org. Biomol. Chem. 2003 1 3909

-

Encarnación Navarro-García,Bartomeu Galmés,José Luis Esquivel,María D. Velasco,Adolfo Bastida,Fabiola Zapata,Antonio Caballero,Antonio Frontera Dalton Trans. 2022 51 1325

-

Andreea Dogaru,Adrian A. Apostol,Catalin Maxim,Mihai Raduca,Alexander S. Novikov,Alina Nicolescu,Calin Deleanu,Simona Nica,Marius Andruh CrystEngComm 2023 25 5243

-

Yinghua Jin,Yiming Hu,Michael Ortiz,Shaofeng Huang,Yanqing Ge,Wei Zhang Chem. Soc. Rev. 2020 49 4637

-

Galina A. Artamkina,Irina P. Beletskaya Mendeleev Commun. 2003 13 43

-

Hadeer M. Diab,Amr M. Abdelmoniem,Mohamed R. Shaaban,Ismail A. Abdelhamid,Ahmed H. M. Elwahy RSC Adv. 2019 9 16606

-

Zheng Xie,Haifeng He,Yonghong Deng,Xiaogong Wang,Chunyan Liu J. Mater. Chem. C 2013 1 1791

-

Hong Yan,Stephanie I. Lim,Ying-Jun Zhang,Qiang Chen,Derrick Mott,Wei-Tai Wu,De-Lie An,Shuiqin Zhou,Chuan-Jian Zhong Chem. Commun. 2010 46 2218

1,3,5-Triiodobenzeneに関する追加情報

1,3,5-Triiodobenzene (CAS No. 626-44-8): An Overview of Its Properties, Applications, and Recent Research

1,3,5-Triiodobenzene (CAS No. 626-44-8) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique molecular structure, which consists of a benzene ring substituted with three iodine atoms at the 1, 3, and 5 positions. The presence of these iodine atoms imparts distinctive chemical and physical properties to the molecule, making it a valuable reagent in numerous synthetic processes.

The molecular formula of 1,3,5-Triiodobenzene is C6H3I3, and its molecular weight is approximately 417.72 g/mol. The compound is a white to off-white crystalline solid at room temperature and has a melting point of around 190-192°C. It is insoluble in water but readily dissolves in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it suitable for use in a wide range of chemical reactions and processes.

In the field of pharmaceuticals, 1,3,5-Triiodobenzene has been explored for its potential as a building block in the synthesis of various drugs and drug intermediates. Its iodine substituents can be selectively modified through various chemical transformations, such as substitution reactions and coupling reactions. This flexibility allows chemists to tailor the molecule to meet specific therapeutic needs. Recent studies have shown that derivatives of 1,3,5-Triiodobenzene exhibit promising biological activities, including antitumor and antimicrobial properties.

One notable application of 1,3,5-Triiodobenzene is in the development of radiopharmaceuticals. The iodine atoms can be labeled with radioactive isotopes such as 123I or 124I, which are commonly used in diagnostic imaging techniques like single-photon emission computed tomography (SPECT) and positron emission tomography (PET). These radiolabeled compounds can be used to visualize specific biological processes or to target certain tissues for therapeutic purposes.

In the realm of materials science, 1,3,5-Triiodobenzene has found applications in the synthesis of advanced functional materials. For example, it can be used as a precursor in the preparation of conductive polymers and other electronic materials. The presence of iodine atoms can enhance the electronic properties of these materials by facilitating charge transport or by introducing specific functionalities that improve their performance.

The synthesis of 1,3,5-Triiodobenzene typically involves the sequential iodination of benzene using iodine or other iodinating agents. This process can be carried out under various conditions to optimize yield and purity. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic systems to reduce reaction times and minimize waste generation.

From a safety perspective, while 1,3,5-Triiodobenzene is not classified as a hazardous material under current regulations, it is important to handle it with care due to its potential reactivity with certain substances. Proper personal protective equipment (PPE) should be worn when working with this compound to ensure safe handling and storage.

In conclusion, 1,3,5-Triiodobenzene (CAS No. 626-44-8) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and chemical synthesis. Its unique molecular structure and versatile reactivity make it an invaluable reagent in modern chemistry research and development. Ongoing research continues to uncover new possibilities for its use in various fields, further highlighting its significance in the scientific community.

626-44-8 (1,3,5-Triiodobenzene) 関連製品

- 591-50-4(Iodobenzene)

- 626-00-6(1,3-Diiodobenzene)

- 624-38-4(1,4-Diidobenzene)

- 2680777-64-2(tert-butyl N-dicyano(methyl)methylcarbamate)

- 1367113-86-7(4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one)

- 23588-51-4(2,2-dimethyl-3-(morpholin-4-yl)propanal)

- 2224352-74-1(7-Methyl-4-(prop-2-enoyl)-1lambda6,4-thiazepane-1,1-dione)

- 2091542-73-1(2-(1-cyano-2-oxocyclohexyl)acetic acid)

- 2012210-38-5(4-(2-chlorothiophen-3-yl)methyloxolan-3-ol)

- 885269-59-0(6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid)